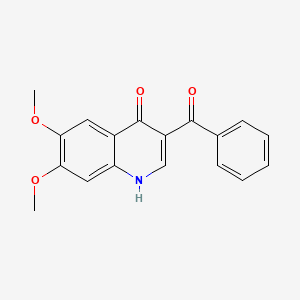

3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Description

Structural Classification Within the Quinolinone Family

The quinolinone family represents a privileged class of heterocyclic compounds formed by the fusion of benzene and pyridine rings, with quinoline itself serving as the parent structure for numerous biologically active derivatives. Within this extensive chemical family, this compound occupies a specific classification as a 1,4-dihydroquinolin-4-one derivative, distinguished by its partially saturated ring system and characteristic substitution pattern.

The structural classification of this compound reveals its membership in the broader category of 4-quinolone derivatives, which represent one of the two most important parent quinolone structures alongside 2-quinolone. The 4-quinolone core exists in equilibrium with its tautomeric form, 4-hydroxyquinoline, though the ketone form predominates under most conditions. This tautomeric relationship significantly influences the compound's chemical behavior and biological interactions.

Table 1: Structural Classification Parameters of this compound

The quinolinone structural motif has gained recognition as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals. Quinoline derivatives have demonstrated diverse biological activities, including antimicrobial, antifungal, antimycobacterial, antiviral, antiprotozoal, antimalarial, anticarcinogenic, antioxidant, anticonvulsant, analgesic, anti-inflammatory, and neuroprotective properties. This broad spectrum of activities has motivated extensive research into quinoline-based compounds and their synthetic modification.

The specific substitution pattern observed in this compound places it within a subclass of quinolinones that feature electron-donating methoxy groups at the 6,7-positions of the quinoline ring system. These methoxy substituents significantly influence the compound's electronic properties, solubility characteristics, and potential biological interactions. The presence of the benzoyl group at the 3-position further distinguishes this compound from simpler quinolinone derivatives and contributes to its unique chemical profile.

Research investigations have demonstrated that quinoline derivatives can be systematically designed and optimized through strategic modifications of the core scaffold. The development of 8,356 quinoline derivatives using computational design protocols has revealed the importance of substituent selection in determining bioavailability, toxicity, and manufacturability properties. Within this extensive chemical space, compounds featuring dimethoxy substitution patterns have shown particular promise as antioxidant agents and neuroprotective compounds.

Historical Development of Benzoyl-Substituted Dihydroquinolinones

The historical development of benzoyl-substituted dihydroquinolinones represents a significant chapter in the evolution of quinoline chemistry, with roots tracing back to the fundamental discoveries in heterocyclic synthesis methodologies. The foundational work in quinoline chemistry began in the 19th century when quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound leukol. This early discovery established the groundwork for subsequent investigations into quinoline derivatives and their chemical modifications.

The synthetic development of dihydroquinoline derivatives gained momentum through the establishment of various cyclization methodologies that could construct the quinoline ring system with specific substitution patterns. Transition-metal-free processes for the synthesis of 1,4-dihydroquinoline derivatives have been developed using simple enaminones with aldehydes through intermolecular cascade cyclization protocols. These methodologies have proven particularly valuable for accessing compounds with diverse substitution patterns, including benzoyl-substituted derivatives.

Table 2: Key Historical Milestones in Dihydroquinolinone Development

The pharmacological exploration of quinolinone derivatives expanded significantly with the development of quinolone antibiotics, beginning with nalidixic acid in 1962. Although this compound represented a first-generation quinolone primarily targeting Gram-negative bacteria, it established the foundation for subsequent generations of fluoroquinolones that incorporated structural modifications to enhance antibacterial activity and broaden spectrum coverage. The success of quinolone antibiotics demonstrated the therapeutic potential of the quinolinone scaffold and motivated further chemical exploration.

Research into 1,4-dihydroquinoline derivatives as drug delivery systems has revealed their potential for transporting neuroactive compounds across the blood-brain barrier. Investigations have shown that 1,4-dihydroquinoline derivatives can undergo rapid oxidation to quinolinium salts upon entry into the central nervous system, with complete conversion occurring within five minutes. These findings have opened new avenues for the development of quinoline-based carriers for neurological applications.

The synthesis of specific benzoyl-substituted dihydroquinolinones has been achieved through various methodological approaches, including cyclization reactions of appropriately substituted precursors. The key synthetic step typically involves the cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)-benzoic acid methyl esters in the presence of sodium methanolate, followed by N-alkylation to introduce desired substituents. These synthetic protocols have enabled access to diverse libraries of compounds for biological evaluation and structure-activity relationship studies.

Contemporary research efforts have focused on the development of more efficient and environmentally friendly synthetic methodologies for accessing dihydroquinolinone derivatives. The implementation of one-pot cascade cyclization processes has simplified synthetic routes while maintaining good yields and enabling the preparation of structurally diverse compounds. These advances have facilitated the exploration of benzoyl-substituted dihydroquinolinones as potential therapeutic agents and synthetic intermediates for more complex molecular targets.

The evolution of analytical techniques and computational modeling capabilities has enhanced our understanding of structure-activity relationships within the benzoyl-substituted dihydroquinolinone family. Modern drug design approaches have enabled the systematic exploration of chemical space through computational screening and optimization protocols, leading to the identification of promising compounds with improved properties and reduced toxicity profiles. These developments continue to drive innovation in quinolinone chemistry and expand the potential applications of these versatile molecular scaffolds.

Properties

IUPAC Name |

3-benzoyl-6,7-dimethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-15-8-12-14(9-16(15)23-2)19-10-13(18(12)21)17(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTBGFHJDISZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

The most prominent recent method employs a one-pot reaction that simplifies the synthesis process, reduces costs, and enhances safety and yield. This approach integrates multiple reaction steps into a single vessel, minimizing intermediate handling and purification.

Key Steps

Preparation of Intermediate 1:

React 3,4-dimethoxyphenethylamine with a formylation reagent (such as ethyl formate or formic acid derivatives) under reflux conditions for approximately 6 hours to form an imine intermediate.Formation of the Acyl Intermediate:

Dropwise addition of a solution containing oxalyl chloride into the reaction mixture at low temperatures (10–20°C) over 2 hours facilitates the formation of an acyl chloride derivative.Cyclization and Ring Closure:

Catalytic addition of phosphotungstic acid promotes intramolecular cyclization, forming the quinoline core. This step lasts about 1 hour at controlled temperatures.Introduction of Benzoyl Group:

The addition of an aromatic acyl chloride (e.g., benzoyl chloride) in an alcohol solvent such as methanol or ethanol, followed by reflux for 3 hours, introduces the benzoyl moiety at the desired position.Crystallization and Purification:

Cooling the reaction mixture to 5–10°C induces crystallization. Filtration, washing, leaching, and vacuum drying yield the target compound with purity exceeding 99% and yields over 75%.

Reaction Conditions

| Step | Reagents | Temperature | Time | Solvent | Notes |

|---|---|---|---|---|---|

| 1 | 3,4-dimethoxyphenethylamine + formylation reagent | Reflux (~100°C) | 6 hours | - | Forms intermediate 1 |

| 2 | Oxalyl chloride solution | 10–20°C | 2 hours | Dichloromethane | Acyl chloride formation |

| 3 | Phosphotungstic acid | 50–55°C | 1 hour | - | Catalyzes ring closure |

| 4 | Benzoyl chloride in methanol | Reflux (~65°C) | 3 hours | Methanol | Benzoyl group attachment |

| 5 | Cooling | 5–10°C | - | - | Crystallization |

Advantages

- High yield (>75%) and purity (>99%)

- Reduced process complexity and cost

- Enhanced safety profile

- Minimal waste generation

Alternative Multi-Step Synthesis via Gould–Jacobs Method

Overview

This classical approach involves sequential steps to build the quinoline core, followed by functionalization:

Synthesis of 4-Hydroxyquinoline Intermediate:

React 3,4-dimethoxyaniline with ethyl 2-cyano-3-ethoxyacrylate, followed by cyclization under high-temperature conditions (~260°C) using high-boiling solvents such as Dowtherm A.Chlorination and Nucleophilic Substitution:

Chlorinate the intermediate with POCl₃ to introduce a leaving group at the C4 position, then substitute with piperazine or other amines to introduce side chains.Final Acylation:

React the intermediate with benzoyl chlorides to attach the benzoyl group selectively at the desired position.

Reaction Conditions

| Step | Reagents | Temperature | Time | Solvent | Notes |

|---|---|---|---|---|---|

| 1 | Anilino-methylene malonate | 257–260°C | 10–12 hours | Dowtherm A | Cyclization to quinoline core |

| 2 | POCl₃ | Reflux | Several hours | - | Chlorination at C4 |

| 3 | Piperazine | Reflux | 2 hours | - | Nucleophilic substitution |

| 4 | Benzoyl chloride | Room temp | 24 hours | DCM | Final acylation |

Advantages

- Well-established and reliable

- Suitable for large-scale production

- High yields (~87%) with high purity

Data Tables Summarizing Key Parameters

| Method | Raw Materials | Main Reactions | Typical Yield | Purity | Key Features |

|---|---|---|---|---|---|

| One-Pot | 3,4-dimethoxyphenethylamine, oxalyl chloride, benzoyl chloride | Condensation, cyclization, acylation | >75% | >99% | Simplified, cost-effective, industrially scalable |

| Multi-Step | 3,4-dimethoxyaniline, ethyl 2-cyano-3-ethoxyacrylate | Cyclization, chlorination, substitution | 87% | >98% | Classical, high-yield, suitable for large scale |

Research Findings and Industrial Implications

Recent patent literature emphasizes the efficiency and safety of the one-pot method, highlighting its potential for industrial application. The process reduces waste and energy consumption, aligning with green chemistry principles. The classical Gould–Jacobs route remains relevant for research-scale synthesis and for producing derivatives with specific modifications.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinolinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of quinolinone compounds exhibit significant anticancer activities. The structure of 3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one is similar to other biologically active quinolinones, making it a candidate for further investigation in cancer therapeutics. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as interference with microtubule dynamics and modulation of apoptosis-related proteins .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Certain analogs have demonstrated effectiveness against a range of bacterial strains. For example, investigations into similar quinolinone derivatives have revealed their potential as broad-spectrum antimicrobial agents .

Neurodegenerative Disease Treatment

The compound's structural features suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease. Research into hybrid compounds combining 3,4-dihydroquinolinone and dithiocarbamate moieties has shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are targets for Alzheimer's treatment .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex molecules. The compound can participate in oxidation, reduction, and substitution reactions, enabling the introduction of different functional groups onto the quinolinone core .

Reaction Types and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Acidic or basic conditions |

| Reduction | Sodium borohydride (NaBH₄) | Mild conditions |

| Substitution | Alkyl halides | Acidic or basic environments |

Materials Science

In materials science, this compound is explored for its potential use in developing new materials with specific properties such as fluorescence or conductivity. The incorporation of this compound into polymer matrices can enhance the material's performance in electronic applications or sensors due to its unique electronic properties .

Case Study 1: Anticancer Activity

A study evaluated several 4-phenylquinolin-2(1H)-one derivatives for their anticancer effects against human cancer cell lines. Results indicated that modifications on the quinolinone core could significantly enhance cytotoxicity and apoptosis induction . This highlights the importance of structural optimization in developing potent anticancer agents.

Case Study 2: Neuroprotective Effects

Research focusing on dual-target inhibitors for Alzheimer’s disease demonstrated that compounds derived from quinolinones could effectively inhibit AChE and MAO-B activities while crossing the blood-brain barrier (BBB). This suggests that this compound may also possess similar neuroprotective qualities .

Mechanism of Action

The mechanism of action of 3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations:

- Substituent Positionality : Methoxy groups at positions 6 and 7 (as in the target compound) are conserved in some analogs (e.g., ), suggesting their role in stabilizing aromatic interactions or reducing oxidative metabolism .

- Electronic Effects : The benzoyl group (electron-withdrawing) in the target compound contrasts with sulfonyl groups in , which are stronger electron-withdrawing moieties. This difference could influence binding affinity in enzyme-targeted therapies .

- Solubility and Bioavailability : Compounds with polar substituents like hydroxyl or ethoxy groups () may exhibit higher aqueous solubility compared to the target compound’s lipophilic benzoyl group .

Pharmacological Activity Trends

- Antibacterial Activity: 1,4-Dihydroquinolin-4-one derivatives with acyl groups (e.g., 3-acyl-2-amino analogs in ) show enhanced antibacterial effects, likely due to improved membrane penetration . The benzoyl group in the target compound may similarly contribute.

- Anti-inflammatory Potential: Methoxy substituents are associated with reduced CYP450-mediated metabolism, prolonging drug half-life in inflammatory models .

Biological Activity

3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a quinoline backbone with benzoyl and methoxy substituents, which are crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have shown that this compound has an IC50 value of less than 10 µM against several cancer cell lines including A375 (melanoma) and HepG2 (hepatocellular carcinoma) cells .

- Mechanism of Action : The compound induces apoptosis through the intrinsic pathway by activating caspases and disrupting microtubule assembly. It has been shown to cause G2/M phase arrest in the cell cycle .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A375 | <10 | Apoptosis via caspase activation |

| HepG2 | <10 | Microtubule disruption |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

- Antitubercular Activity : In a screening study, it demonstrated activity against Mycobacterium tuberculosis with a minimal inhibitory concentration (MIC) of 20 µg/mL .

- Broad-Spectrum Antimicrobial Effects : Additional studies suggest that it may exhibit activity against various bacterial strains, although specific MIC values were not always reported.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes:

- Protein Tyrosine Kinases : Preliminary data suggest that this compound may inhibit certain protein kinases involved in cancer progression .

- Tubulin Polymerization : Similar compounds have been shown to disrupt tubulin polymerization, which is critical for cancer cell division .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Xenograft Models : In vivo studies using xenograft models of melanoma showed significant tumor growth inhibition when treated with this compound .

- Combination Therapies : Research is ongoing to explore the effects of combining this compound with other chemotherapeutic agents to enhance anticancer efficacy and reduce resistance .

Q & A

Q. What are the established synthetic routes for 3-benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one, and how do solvent/base systems influence yield and purity?

The compound can be synthesized via cyclization of β-keto amides with substituted anilines. Methodological variations include:

- Method A : Using t-butyl alcohol as solvent and potassium t-butoxide as base, achieving ~75% yield .

- Method B : Substituting with 1,4-dioxane and NaOH, which reduces side reactions but may lower crystallinity .

Key considerations: - Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates but require rigorous drying.

- Base strength (e.g., NaOH vs. KOtBu) affects deprotonation efficiency during cyclization .

Q. How is structural characterization of this compound performed to confirm regiochemistry and substituent orientation?

- 1H NMR : Methoxy groups (δ 3.85–3.92 ppm) and dihydroquinolinone protons (δ 6.35–6.50 ppm) confirm substitution patterns .

- HRMS : Exact mass analysis (e.g., C19H17NO4 requires m/z 335.1158) validates molecular integrity .

- X-ray crystallography : Resolves ambiguities in benzoyl group orientation at the 3-position .

Q. What are the primary pharmacological activities reported for dihydroquinolin-4-one derivatives, and how do structural modifications impact bioactivity?

Advanced Research Questions

Q. How can experimental design be optimized to resolve contradictions in biological activity data across structurally similar dihydroquinolin-4-one derivatives?

- Case Study : Inconsistent MIC values for anti-pneumococcal activity may arise from:

- Bacterial strain variability : Validate using standardized clinical isolates (e.g., S. pneumoniae D39 vs. TIGR4) .

- Solubility artifacts : Use vehicle controls (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC .

- Transcriptomic cross-validation : Compare gene expression profiles (e.g., murE downregulation in peptidoglycan synthesis) to confirm target engagement .

Q. What multi-omics strategies are effective in elucidating the anti-pneumococcal mechanism of 3-benzoyl-6,7-dimethoxy derivatives?

- Transcriptomics : RNA-seq reveals downregulated pathways (e.g., peptidoglycan biosynthesis genes murA-murF) .

- Proteomics : LC-MS/MS identifies reduced MurB and FtsZ levels, indicating cell division disruption .

- Metabolomics : NMR detects accumulated UDP-N-acetylmuramic acid, confirming pathway blockade .

- Integration : Multi-omics correlation analysis (e.g., STRINGdb) identifies hub targets like ftsZ .

Q. How can computational modeling guide the rational design of 3-benzoyl-6,7-dimethoxy derivatives with enhanced blood-brain barrier (BBB) penetration for neurodegenerative studies?

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for in vivo studies?

- Process Optimization :

- Replace chromatographic purification with recrystallization (e.g., ethanol/water, 70:30) to improve scalability .

- Use flow chemistry for controlled cyclization, reducing exothermic side reactions .

- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.